Globularin

Description

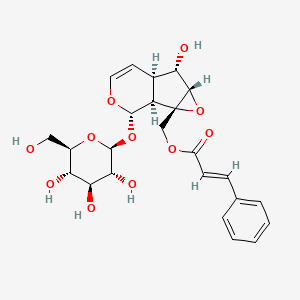

Structure

3D Structure

Properties

IUPAC Name |

[(1S,2S,4S,5S,6R,10S)-5-hydroxy-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O11/c25-10-14-18(28)19(29)20(30)23(33-14)34-22-16-13(8-9-31-22)17(27)21-24(16,35-21)11-32-15(26)7-6-12-4-2-1-3-5-12/h1-9,13-14,16-23,25,27-30H,10-11H2/b7-6+/t13-,14-,16-,17+,18-,19+,20-,21+,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCIGYBYAZUFDLA-LUVHZPKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)OCC23C4C(C=COC4OC5C(C(C(C(O5)CO)O)O)O)C(C2O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)OC[C@@]23[C@@H]4[C@@H](C=CO[C@H]4O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)[C@@H]([C@@H]2O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301347703 | |

| Record name | Globularin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58286-51-4, 1399-49-1 | |

| Record name | Scutellarioside I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058286514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Globularin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological & Application

Application Notes and Protocols for Studying the Neuroprotective Effects of Neuroglobin in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for utilizing various animal models to investigate the neuroprotective properties of Neuroglobin (Ngb), a globin protein expressed in the nervous system. Overexpression or therapeutic administration of Ngb has shown promise in mitigating neuronal damage in models of stroke, Alzheimer's disease, and Parkinson's disease.[1][2]

Section 1: Animal Models for Neuroglobin Research

A variety of animal models are available to study the neuroprotective effects of Neuroglobin across different neuropathological conditions. The choice of model depends on the specific research question and the disease context being investigated.

Ischemic Stroke Models

The Middle Cerebral Artery Occlusion (MCAO) model is the most widely used for inducing focal cerebral ischemia in rodents, mimicking human ischemic stroke.[3][4] This model can be either transient (tMCAO), allowing for reperfusion, or permanent (pMCAO).

-

Transient Middle Cerebral Artery Occlusion (tMCAO): This model involves the temporary blockage of the MCA, typically for 45-90 minutes, followed by the restoration of blood flow (reperfusion).[3][5] It is particularly useful for studying reperfusion injury, a significant contributor to neuronal damage in stroke. Overexpression of Neuroglobin in transgenic mice has been shown to reduce cerebral infarct size by approximately 30% in the tMCAO model.[1][6] Similarly, administration of Neuroglobin-loaded nanoparticles in a rat MCAO model improved survival rates by up to 50% and resulted in better neurological scores.[7]

-

Permanent Middle Cerebral Artery Occlusion (pMCAO): In this variation, the MCA is permanently blocked, leading to a consistent and large infarct. This model is suitable for studying the core ischemic cascade without the complexities of reperfusion.

Alzheimer's Disease Models

Transgenic mouse models that overexpress human genes associated with familial Alzheimer's disease (AD) are commonly used to study the disease's pathology, including amyloid-β (Aβ) plaque formation and cognitive deficits.[8][9][10]

-

APP/PS1 Transgenic Mice: These mice co-express mutant forms of the amyloid precursor protein (APP) and presenilin-1 (PS1) genes, leading to the early and robust deposition of Aβ plaques in the brain.[9] Studies have shown that Neuroglobin overexpression can protect against Aβ-induced neurotoxicity in both cultured neurons and in AD mouse models.[2]

Parkinson's Disease Models

Neurotoxin-based models are frequently employed to replicate the selective loss of dopaminergic neurons in the substantia nigra, a key pathological feature of Parkinson's disease (PD).[11][12][13]

-

6-Hydroxydopamine (6-OHDA) Model: 6-OHDA is a neurotoxin that is selectively taken up by catecholaminergic neurons, including dopaminergic neurons, leading to their degeneration through oxidative stress.[12][13][14] This model is created by stereotaxic injection of 6-OHDA into the substantia nigra or the medial forebrain bundle.[13]

-

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Model: MPTP is a proneurotoxin that, once metabolized in the brain, selectively destroys dopaminergic neurons in the substantia nigra.[11][12] This model is widely used in both rodents and non-human primates.

Section 2: Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the neuroprotective effects of Neuroglobin in various animal models.

| Animal Model | Intervention | Key Outcome Measure | Result | Reference |

| Rat tMCAO | Ischemic Pre-conditioning | Ngb protein expression (peak at 24h reperfusion) | Increased Ngb levels in hippocampus, cortex, and hypothalamus | [15] |

| Rat MCAO | Neuroglobin-Hyaluronate Nanoparticles | Survival Rate (at 24h) | ~50% increase compared to untreated MCAO group | [7] |

| Rat MCAO | Neuroglobin-Hyaluronate Nanoparticles | Neurological Score (Bederson's scale) | Improved by 3 points compared to untreated MCAO group | [7] |

| Ngb-Transgenic Mice (tMCAO) | Neuroglobin Overexpression | Cerebral Infarct Volume | Reduced by ~30% compared to wild-type | [1][6] |

| Ngb-Transgenic Mice (Myocardial Ischemia) | Neuroglobin Overexpression | Myocardial Infarct Volume | Reduced by ~25% compared to wild-type | [6] |

Table 1: Summary of Neuroglobin's Neuroprotective Effects in Animal Models.

| Oxidative Stress Marker | Typical Change in Neurodegenerative Models | Effect of Neuroglobin (or protective agents) | Reference |

| Superoxide Dismutase (SOD) | Decreased activity | Restoration of activity | [16][17] |

| Catalase (CAT) | Decreased activity | Restoration of activity | [17] |

| Glutathione Peroxidase (GPx) | Decreased activity | Restoration of activity | [18] |

| Malondialdehyde (MDA) | Increased levels | Reduction in levels | [17] |

| Reactive Oxygen Species (ROS) | Increased levels | Reduction in levels | [19] |

Table 2: Modulation of Oxidative Stress Markers by Neuroprotective Interventions.

Section 3: Experimental Protocols

Detailed protocols for key experiments are provided below.

Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats

This protocol describes the intraluminal suture method for inducing transient focal cerebral ischemia.[3][4]

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Anesthesia (e.g., isoflurane)

-

Heating pad to maintain body temperature at 37°C

-

4-0 nylon monofilament with a blunted, poly-L-lysine-coated tip[4]

-

Microvascular clips

-

Surgical microscope

-

Sutures

Procedure:

-

Anesthetize the rat and place it on a heating pad in a supine position.

-

Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Carefully separate the arteries and ligate the distal end of the ECA.

-

Place a temporary ligature on the CCA and a microvascular clip on the ICA.

-

Make a small incision in the ECA stump.

-

Introduce the coated nylon monofilament through the ECA and advance it into the ICA until it occludes the origin of the MCA (approximately 17-20 mm from the carotid bifurcation).[4]

-

Remove the temporary ligature on the CCA to allow reperfusion through the external carotid circulation, while the MCA remains occluded.

-

After the desired occlusion period (e.g., 60 minutes), withdraw the monofilament to allow reperfusion of the MCA territory.

-

Close the incision and allow the animal to recover.

Assessment of Neurological Deficits

A battery of behavioral tests can be used to assess motor, sensory, and cognitive function following stroke or in models of neurodegenerative disease.[20][21][22][23]

-

Bederson Score: A simple and rapid test for evaluating neurological deficits after MCAO.[23]

-

Score 0: No observable deficit.

-

Score 1: Forelimb flexion.

-

Score 2: Circling towards the contralateral side.

-

Score 3: Falling to the contralateral side.

-

Score 4: No spontaneous motor activity.

-

-

Rotarod Test: This test assesses motor coordination and balance.[22][23]

-

Place the rodent on a rotating rod with an accelerating speed.

-

Record the latency to fall from the rod.

-

Repeat for several trials with an inter-trial interval.

-

-

Morris Water Maze: A widely used test for assessing hippocampal-dependent spatial learning and memory.[24][25][26][27]

-

Fill a circular pool with opaque water and place a hidden platform just below the surface.

-

Place visual cues around the room.

-

Allow the mouse to swim and find the hidden platform.

-

Record the escape latency and path length over several days of training.

-

Conduct a probe trial where the platform is removed to assess memory retention.

-

Histological Assessment of Neuronal Damage

Histological staining is crucial for quantifying the extent of brain injury.

-

2,3,5-Triphenyltetrazolium Chloride (TTC) Staining: Used to visualize the infarct area in fresh brain tissue.[4][28]

-

Euthanize the animal 24 hours after MCAO.

-

Remove the brain and slice it into 2-mm coronal sections.

-

Immerse the slices in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 15-30 minutes.

-

Viable tissue will stain red, while the infarcted area will remain white.

-

Capture images of the stained sections and quantify the infarct volume using image analysis software.

-

-

Nissl Staining (Cresyl Violet): This method stains the Nissl bodies in the cytoplasm of neurons, allowing for the assessment of neuronal morphology and cell loss.[29][30][31][32]

-

Perfuse the animal with 4% paraformaldehyde (PFA).

-

Post-fix the brain in 4% PFA and then cryoprotect in a sucrose solution.

-

Cut frozen coronal sections on a cryostat.

-

Mount the sections on slides and stain with a 0.1% cresyl violet solution.[31]

-

Dehydrate the sections and coverslip.

-

Examine the sections under a microscope to assess neuronal density and morphology.

-

Immunohistochemistry (IHC)

IHC is used to detect the expression and localization of specific proteins, such as Neuroglobin, in brain tissue.[33][34][35][36][37]

Materials:

-

Fixed, sectioned brain tissue on slides

-

Blocking solution (e.g., 10% normal donkey serum in PBS with 0.3% Triton X-100)[37]

-

Primary antibody (e.g., anti-Neuroglobin)

-

Fluorescently-labeled secondary antibody (e.g., donkey anti-rabbit Alexa Fluor 488)

-

DAPI for nuclear counterstaining

-

Mounting medium

Procedure:

-

Wash the slides with PBS.

-

Incubate the sections in blocking solution for 1 hour at room temperature to prevent non-specific antibody binding.[37]

-

Incubate with the primary antibody diluted in blocking solution overnight at 4°C.

-

Wash the sections with PBS.

-

Incubate with the secondary antibody for 1-2 hours at room temperature in the dark.

-

Wash the sections and counterstain with DAPI.

-

Mount the slides with mounting medium and visualize using a fluorescence microscope.

Biochemical Assays for Oxidative Stress

These assays measure the activity of antioxidant enzymes and markers of oxidative damage in brain tissue homogenates.

-

Superoxide Dismutase (SOD) Activity Assay: Measures the activity of SOD, which catalyzes the dismutation of superoxide radicals.[38][39]

-

Catalase (CAT) Activity Assay: Measures the activity of catalase, which decomposes hydrogen peroxide.[38][39]

-

Glutathione Peroxidase (GPx) Activity Assay: Measures the activity of GPx, which reduces hydrogen peroxide and lipid hydroperoxides.[38]

Section 4: Signaling Pathways and Experimental Workflows

Proposed Neuroprotective Signaling Pathways of Neuroglobin

Neuroglobin's neuroprotective effects are thought to be mediated through the modulation of several key signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival and proliferation.[40][41][42]

Caption: Proposed signaling pathways for Neuroglobin-mediated neuroprotection.

Experimental Workflow for a Preclinical Neuroprotection Study

The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective efficacy of a compound like Neuroglobin in a stroke model.

Caption: General experimental workflow for in vivo neuroprotection studies.

References

- 1. Neuroprotective roles and mechanisms of neuroglobin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ahajournals.org [ahajournals.org]

- 4. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transient Middle Cerebral Artery Occlusion Model of Stroke [jove.com]

- 6. Neuroglobin-overexpressing transgenic mice are resistant to cerebral and myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biological Implications of a Stroke Therapy Based in Neuroglobin Hyaluronate Nanoparticles. Neuroprotective Role and Molecular Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transgenic Mouse Models of Alzheimer’s Disease: Behavioral Testing and Considerations - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Transgenic Mouse Models of Alzheimer’s Disease: An Integrative Analysis [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Classic toxin-induced animal models of Parkinson's disease: 6-OHDA and MPTP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evaluation of Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Guide to Neurotoxic Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Neuroglobin up-regulation after ischaemic pre-conditioning in a rat model of middle cerebral artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Role of Catalase and Superoxide Dismutase Activities on Oxidative Stress in the Brain of a Phenylketonuria Animal Model and the Effect of Lipoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 20. article.imrpress.com [article.imrpress.com]

- 21. Behavioral tests in rodent models of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]

- 25. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 26. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mmpc.org [mmpc.org]

- 28. researchgate.net [researchgate.net]

- 29. Nissl staining: Significance and symbolism [wisdomlib.org]

- 30. Item - Nissl and TTC staining of the lesioned brain at different time points after focal ischemia. - Public Library of Science - Figshare [plos.figshare.com]

- 31. Histological methods for CNS [pathologycenter.jp]

- 32. researchgate.net [researchgate.net]

- 33. Immunohistochemistry (IHC) Staining Mouse Brain Sections [protocols.io]

- 34. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 35. Immunohistochemistry (IHC) in mouse brain tissue [bio-protocol.org]

- 36. Immunohistochemistry (IHC) protocol [hellobio.com]

- 37. Primer for Immunohistochemistry on Cryosectioned Rat Brain Tissue: Example Staining for Microglia and Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 38. Alterations in the Antioxidant Enzyme Activities in the Neurodevelopmental Rat Model of Schizophrenia Induced by Glutathione Deficiency during Early Postnatal Life - PMC [pmc.ncbi.nlm.nih.gov]

- 39. Association of antioxidant markers (SOD, GSH, NO, Catalase) with ischemic stroke severity and recovery outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 40. [PI3K/Akt/Erk signaling pathway mediates neuroprotection of CaMKⅡγ and CaMKⅡδ against ischemic reperfusion injury in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 41. Crosstalk Between MAPK/ERK and PI3K/AKT Signal Pathways During Brain Ischemia/Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 42. researchgate.net [researchgate.net]

Application Notes and Protocols for the Structural Elucidation of Globularin via NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the structural elucidation of Globularin, an iridoid glycoside, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. This document outlines the key experimental procedures and data interpretation strategies essential for the unambiguous assignment of its chemical structure.

Introduction

This compound is a naturally occurring iridoid glycoside found in various plant species of the Globularia genus. The structural determination of such natural products is a critical step in drug discovery and development, providing the foundation for understanding its bioactivity and for synthetic efforts. NMR spectroscopy is the most powerful analytical technique for elucidating the complex three-dimensional structure of organic molecules like this compound in solution.[1] This document details the application of one-dimensional (1D) and two-dimensional (2D) NMR experiments for the complete structural assignment of this compound.

Structural Elucidation Strategy

The structural elucidation of this compound using NMR spectroscopy follows a systematic approach:

-

Isolation and Purification: this compound is first isolated from its natural source, typically the leaves or aerial parts of Globularia species, using chromatographic techniques to ensure high purity.

-

1D NMR Spectroscopy (¹H and ¹³C): Initial analysis begins with the acquisition of 1D ¹H and ¹³C NMR spectra. The ¹H NMR spectrum provides information about the number and types of protons, their chemical environment, and their scalar couplings. The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

-

2D NMR Spectroscopy: To establish the connectivity between atoms, a series of 2D NMR experiments are performed. These include:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.

-

HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different structural fragments.

-

-

Data Analysis and Structure Assembly: The collective data from these experiments allows for the piecing together of the molecular structure, including the iridoid core, the glycosidic linkage, and the stereochemistry.

NMR Data Presentation

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for a representative iridoid glycoside, 5-hydroxydavisioside, isolated from Globularia cordifolia.[2] This data serves as a practical example for the interpretation of this compound's NMR spectra, given their structural similarity. The data was acquired in methanol-d₄ (CD₃OD) at 500 MHz for ¹H and 125 MHz for ¹³C.

Table 1: ¹H and ¹³C NMR Data of the Iridoid Moiety of 5-hydroxydavisioside in CD₃OD [2]

| Position | δC (ppm) | δH (ppm), J (Hz) | HMBC Correlations (H → C) |

| 1 | 96.5 | 5.26 d (3.4) | C-1', C-3, C-5, C-8 |

| 3 | 142.3 | 7.45 s | C-1, C-4, C-5, C-11 |

| 4 | 111.9 | - | - |

| 5 | 77.4 | - | - |

| 6 | 79.3 | 4.15 | C-4, C-5, C-7, C-8 |

| 7 | 130.3 | 5.89 br s | C-5, C-6, C-9, C-10 |

| 8 | 143.5 | - | - |

| 9 | 53.6 | 2.81 br s | C-1, C-5, C-8 |

| 10 | 63.5 | 5.00 dd (12.5), 4.96 d (12.5) | C-7, C-8, C-9, C=O |

| 11 (C=O) | 169.2 | - | - |

Table 2: ¹H and ¹³C NMR Data of the Glucose Moiety of 5-hydroxydavisioside in CD₃OD [2]

| Position | δC (ppm) | δH (ppm), J (Hz) | HMBC Correlations (H → C) |

| 1' | 99.7 | 4.57 d (7.9) | C-1, C-2', C-3' |

| 2' | 74.7 | 3.24 dd (7.9, 9.0) | C-1', C-4' |

| 3' | 77.7 | 3.37 t (9.0) | C-2', C-4', C-5' |

| 4' | 71.7 | 3.27 | - |

| 5' | 78.1 | 3.25 | - |

| 6' | 62.8 | 3.79 dd (11.9, 1.8), 3.59 dd (11.9, 5.5) | C-4', C-5' |

Experimental Protocols

The following are detailed protocols for the key NMR experiments used in the structural elucidation of this compound.

4.1. Sample Preparation

-

Dissolve 5-10 mg of purified this compound in 0.5 mL of a deuterated solvent (e.g., methanol-d₄, CD₃OD, or deuterium oxide, D₂O).

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the sample is free of any particulate matter.

4.2. 1D ¹H NMR Spectroscopy

-

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Spectrometer Frequency: 400-600 MHz.

-

Spectral Width: 12-16 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (e.g., CD₃OD at 3.31 ppm).

4.3. 1D ¹³C NMR Spectroscopy

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).

-

Spectrometer Frequency: 100-150 MHz.

-

Spectral Width: 200-240 ppm.

-

Number of Scans: 1024-4096, due to the low natural abundance and sensitivity of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Processing: Apply an exponential window function with a line broadening of 1-2 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (e.g., CD₃OD at 49.0 ppm).

4.4. 2D COSY Spectroscopy

-

Pulse Program: A standard gradient-selected COSY experiment (e.g., cosygpqf on Bruker instruments).

-

Spectral Width (F1 and F2): 12-16 ppm.

-

Number of Increments (F1): 256-512.

-

Number of Scans per Increment: 2-8.

-

Relaxation Delay (d1): 1.5 seconds.

-

Processing: Apply a squared sine-bell window function in both dimensions before Fourier transformation. Symmetrize the resulting spectrum.

4.5. 2D HSQC Spectroscopy

-

Pulse Program: A standard gradient-selected HSQC experiment with sensitivity enhancement (e.g., hsqcedetgpsisp2.3 on Bruker instruments).

-

Spectral Width (F2 - ¹H): 12-16 ppm.

-

Spectral Width (F1 - ¹³C): 160-180 ppm.

-

Number of Increments (F1): 256-512.

-

Number of Scans per Increment: 4-16.

-

Relaxation Delay (d1): 1.5 seconds.

-

¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.

-

Processing: Apply a squared sine-bell window function in the F2 dimension and a sine-bell window function in the F1 dimension before Fourier transformation.

4.6. 2D HMBC Spectroscopy

-

Pulse Program: A standard gradient-selected HMBC experiment (e.g., hmbcgplpndqf on Bruker instruments).

-

Spectral Width (F2 - ¹H): 12-16 ppm.

-

Spectral Width (F1 - ¹³C): 200-240 ppm.

-

Number of Increments (F1): 256-512.

-

Number of Scans per Increment: 8-32.

-

Relaxation Delay (d1): 1.5 seconds.

-

Long-Range Coupling Constant: Optimized for an average long-range C-H coupling of 8 Hz.

-

Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.

Visualizations

The following diagrams illustrate the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

Caption: Experimental workflow for this compound structural elucidation.

Caption: Logic of NMR data integration for structure assembly.

References

In Vitro Permeability of Globularin: Application Notes and Protocols for Caco-2 Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Globularin, an iridoid glycoside found in several medicinal plants, is investigated for its various pharmacological activities. Understanding its intestinal permeability is a critical step in evaluating its potential as an orally administered therapeutic agent. The Caco-2 cell monolayer assay is a widely accepted in vitro model that mimics the human intestinal epithelium, providing valuable insights into the absorption characteristics of chemical compounds.[1][2][3][4] This document provides detailed application notes and a comprehensive protocol for assessing the permeability of this compound using the Caco-2 cell model.

The Caco-2 assay allows for the determination of the apparent permeability coefficient (Papp), a quantitative measure of the rate at which a compound crosses the intestinal barrier.[5] Furthermore, by conducting bidirectional transport studies (apical-to-basolateral and basolateral-to-apical), it is possible to calculate the efflux ratio, which indicates whether the compound is a substrate for efflux transporters such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[3] An efflux ratio greater than 2 is generally considered indicative of active efflux.[3]

Physicochemical Properties and Permeability Prediction

Application Notes

-

Expected Permeability of this compound: Based on the permeability of other iridoid and phenylethanoid glycosides, this compound is predicted to have low to moderate permeability.[8][9] The presence of the glucose group likely increases its hydrophilicity, which may limit its ability to passively diffuse across the lipophilic cell membrane.

-

Potential for Active Transport: The possibility of this compound being a substrate for efflux transporters (e.g., P-gp, BCRP) or uptake transporters should be considered.[3] A bidirectional Caco-2 assay is therefore essential to determine the efflux ratio. If significant efflux is observed, further studies with specific inhibitors (e.g., verapamil for P-gp) can be conducted to identify the involved transporters.

-

Impact of Formulation: The low intrinsic permeability of this compound might be improved through formulation strategies. For instance, nanoemulsions have been shown to enhance the permeability of other iridoids.[8]

-

Metabolism in Caco-2 Cells: Caco-2 cells express some metabolic enzymes and can be used to study the intestinal metabolism of test compounds.[2] While the primary focus of this protocol is on permeability, it is important to be aware that this compound could be metabolized by the Caco-2 cells, which would affect the quantification of the parent compound.

Quantitative Data Summary (Illustrative)

The following table summarizes hypothetical quantitative data for this compound in a Caco-2 permeability assay. These values are for illustrative purposes and are based on the expected behavior of similar glycosidic natural products. Actual experimental results may vary.

| Compound | Concentration (µM) | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Permeability Classification |

| This compound | 10 | A to B | 0.8 | 2.5 | Low |

| 10 | B to A | 2.0 | |||

| Propranolol (High Permeability Control) | 10 | A to B | 25.0 | 1.1 | High |

| 10 | B to A | 27.5 | |||

| Atenolol (Low Permeability Control) | 10 | A to B | 0.5 | 1.2 | Low |

| 10 | B to A | 0.6 | |||

| Digoxin (P-gp Substrate Control) | 10 | A to B | 0.2 | >15 | Low (Efflux) |

| 10 | B to A | 3.5 |

Experimental Protocols

Caco-2 Cell Culture and Monolayer Formation

This protocol describes the culture of Caco-2 cells to form a confluent and differentiated monolayer on permeable supports.

-

Materials:

-

Caco-2 cells (ATCC HTB-37)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.

-

0.25% Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

Transwell® permeable supports (e.g., 12-well or 24-well plates, 0.4 µm pore size)

-

-

Procedure:

-

Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.

-

Sub-culture the cells every 3-4 days when they reach 80-90% confluency.

-

For permeability assays, seed the Caco-2 cells onto the apical side of the Transwell® inserts at a density of 6 x 10⁴ cells/cm².

-

Add fresh culture medium to both the apical (0.5 mL for 12-well format) and basolateral (1.5 mL for 12-well format) chambers.

-

Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.

-

Monolayer Integrity Assessment

Before conducting the permeability assay, it is crucial to assess the integrity of the Caco-2 cell monolayer.

-

Method: Transepithelial Electrical Resistance (TEER) Measurement.

-

Equipment: Epithelial Volt-Ohm Meter (EVOM).

-

Procedure:

-

Equilibrate the Caco-2 monolayers in pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4) for 30 minutes at 37°C.

-

Measure the TEER of each insert.

-

Subtract the resistance of a blank insert (without cells) from the measured resistance and multiply by the surface area of the insert to obtain the TEER value (Ω·cm²).

-

Monolayers with TEER values > 200 Ω·cm² are considered suitable for permeability experiments.

-

Caco-2 Permeability Assay (Bidirectional)

This protocol details the procedure for measuring the permeability of this compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

-

Materials:

-

This compound stock solution (e.g., in DMSO)

-

Transport Buffer (HBSS with 25 mM HEPES, pH 7.4)

-

Control compounds (e.g., Propranolol, Atenolol, Digoxin)

-

96-well plates for sample collection

-

-

Procedure:

-

Prepare the dosing solutions of this compound and control compounds in transport buffer at the desired concentration (e.g., 10 µM). The final DMSO concentration should be less than 1%.

-

Wash the Caco-2 monolayers twice with pre-warmed transport buffer.

-

For A to B transport:

-

Add 0.5 mL of the dosing solution to the apical chamber.

-

Add 1.5 mL of fresh transport buffer to the basolateral chamber.

-

-

For B to A transport:

-

Add 1.5 mL of the dosing solution to the basolateral chamber.

-

Add 0.5 mL of fresh transport buffer to the apical chamber.

-

-

Incubate the plates at 37°C on an orbital shaker (50 rpm).

-

At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber (basolateral for A-B, apical for B-A). Replace the collected volume with fresh transport buffer.

-

At the end of the experiment, collect samples from the donor chamber.

-

Analyze the concentration of this compound and control compounds in all samples using a validated analytical method (e.g., LC-MS/MS).

-

Data Analysis

-

Calculation of Apparent Permeability Coefficient (Papp):

Papp (cm/s) = (dQ/dt) / (A * C₀)

Where:

-

dQ/dt is the steady-state flux (µmol/s), determined from the slope of the cumulative amount transported versus time.

-

A is the surface area of the permeable support (cm²).

-

C₀ is the initial concentration of the compound in the donor chamber (µmol/mL).

-

-

Calculation of Efflux Ratio (ER):

ER = Papp (B-A) / Papp (A-B)

Visualizations

Caption: Caco-2 Permeability Assay Workflow.

Caption: Potential Transport Pathways of this compound Across Caco-2 Monolayers.

References

- 1. pharmaexcipients.com [pharmaexcipients.com]

- 2. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 5. Permeability for intestinal absorption: Caco-2 assay and related issues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Study of Structure and Permeability Relationship of Flavonoids in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Optimizing Globularin Extraction from Plant Material

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize the extraction yield of globularin from plant material, primarily focusing on species from the Globularia genus.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which plant sources can it be extracted?

This compound is an iridoid glycoside, a class of secondary metabolites found in various plants. It is notably abundant in the leaves and aerial parts of plants belonging to the Globularia genus, such as Globularia alypum.[1] These compounds are of interest due to their potential biological activities, including anti-inflammatory properties.[1][2]

Q2: Which solvents are most effective for extracting this compound?

The choice of solvent significantly impacts the extraction yield of this compound. Methanol and ethanol, often in aqueous mixtures, have been shown to be effective for extracting iridoid glycosides and other polar compounds from Globularia species.[3][4][5] One study on Globularia alypum leaves demonstrated that a 75% methanol/water mixture resulted in a high overall extract yield.[3][6] While methanol is highly effective due to its polarity, ethanol is often preferred for applications intended for biological assays due to its lower toxicity.[5]

Q3: What are the common methods for this compound extraction?

The most frequently employed methods for extracting this compound and other iridoid glycosides from plant material include:

-

Maceration: A simple technique involving soaking the plant material in a solvent at room temperature for an extended period.[2]

-

Soxhlet Extraction: A continuous extraction method using a specialized apparatus that cycles fresh solvent through the plant material.[2][4]

-

Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time and temperature.

Q4: How can I quantify the amount of this compound in my extract?

High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) or Diode-Array Detector (DAD) is the standard analytical method for the quantification of this compound.[1][7] This technique allows for the separation and quantification of individual compounds within a complex plant extract.

Q5: What are the known biological activities of this compound?

This compound, as a major component of Globularia alypum extracts, is believed to contribute significantly to the plant's traditional use in treating inflammatory conditions.[1][8] Studies on Globularia alypum extracts have demonstrated anti-inflammatory effects, including the inhibition of key inflammatory mediators like Nuclear Factor-kappa B (NF-κB) and Cyclooxygenase-2 (COX-2).[8]

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction and provides potential solutions.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low this compound Yield | Inappropriate Solvent Selection: The solvent may not be polar enough to efficiently extract this compound. | Switch to a more polar solvent system. Methanol or ethanol, particularly in aqueous solutions (e.g., 70-80%), are generally effective for iridoid glycosides.[5] |

| Insufficient Extraction Time: The contact time between the plant material and the solvent may be too short. | For maceration, increase the soaking time (e.g., 24-72 hours). For Soxhlet and UAE, optimize the extraction duration based on preliminary experiments. | |

| Inadequate Particle Size Reduction: Large plant material particles have a smaller surface area, limiting solvent penetration. | Grind the dried plant material to a fine, uniform powder to increase the surface area available for extraction. | |

| Suboptimal Temperature: Extraction temperature can influence solvent viscosity and this compound solubility. | For maceration, ensure a consistent room temperature. For Soxhlet and UAE, optimize the temperature. Be cautious with higher temperatures as they can degrade thermolabile compounds. | |

| Co-extraction of Impurities | Non-selective Solvent: The chosen solvent may be extracting a wide range of other compounds along with this compound. | Consider a sequential extraction approach, starting with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar compounds before extracting with a polar solvent for this compound. |

| Plant Material Contamination: The starting plant material may contain other plant species or contaminants. | Ensure proper identification and cleaning of the plant material before extraction. | |

| Inconsistent Results | Variability in Plant Material: The concentration of this compound can vary depending on the plant's age, growing conditions, and harvest time. | Use plant material from a single, well-characterized batch for a series of experiments. |

| Inconsistent Extraction Parameters: Variations in solvent-to-solid ratio, temperature, or extraction time will lead to variable yields. | Carefully control and document all extraction parameters for each experiment to ensure reproducibility. | |

| This compound Degradation | Excessive Heat: this compound, like many natural products, can be sensitive to high temperatures. | For Soxhlet extraction, use a solvent with a lower boiling point if possible. For UAE, use a cooling bath to maintain a stable, lower temperature. |

| Exposure to Light or Air: Prolonged exposure can lead to oxidative degradation. | Store extracts in amber-colored vials and under an inert atmosphere (e.g., nitrogen) if possible, especially for long-term storage. |

Experimental Protocols & Data

Data Presentation: Comparison of Extraction Yields

While specific quantitative data for this compound yield under different extraction methods is limited in publicly available literature, the following table presents a general comparison of total extract yields from Globularia alypum leaves using various solvents with the Soxhlet method. This can serve as a preliminary guide for solvent selection.

| Extraction Solvent | Extraction Method | Total Extract Yield (%) | Key Components in Extract |

| Methanol/Water (3:1) | Soxhlet | 42.4 | High in polyphenols and flavonoids[3][6] |

| Methanol | Soxhlet (Sequential) | 37.0 | High in polyphenols and flavonoids[3][6] |

| Acetone | Soxhlet (Sequential) | 12.9 | Polyphenols and flavonoids[3][6] |

| Petroleum Ether | Soxhlet (Sequential) | 15.6 | Non-polar compounds[3][6] |

| Dichloromethane | Soxhlet (Sequential) | 2.4 | Non-polar compounds[3][6] |

| Water | Soxhlet (Sequential) | 1.1 | Highly polar compounds[3][6] |

Note: These yields represent the total extract and not the specific percentage of this compound.

Experimental Protocols

The following are detailed methodologies for the key extraction techniques.

1. Maceration Protocol

This protocol is a conventional and straightforward method for this compound extraction.

-

Materials:

-

Dried and powdered plant material (Globularia alypum leaves)

-

Solvent (e.g., 80% methanol in water)

-

Erlenmeyer flask with a stopper

-

Shaker (optional)

-

Filter paper and funnel

-

Rotary evaporator

-

-

Procedure:

-

Weigh 10 g of the dried, powdered plant material.

-

Place the powder in a 250 mL Erlenmeyer flask.

-

Add 100 mL of 80% methanol (a 1:10 solid-to-solvent ratio).

-

Stopper the flask and place it on a shaker at room temperature for 48-72 hours. If a shaker is not available, swirl the flask several times a day.

-

After the maceration period, filter the mixture through Whatman No. 1 filter paper.

-

Wash the residue with a small amount of fresh solvent to ensure complete recovery of the extract.

-

Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C.

-

Dry the resulting crude extract in a vacuum oven to remove any residual solvent.

-

2. Soxhlet Extraction Protocol

This method provides a more exhaustive extraction compared to maceration.

-

Materials:

-

Dried and powdered plant material

-

Soxhlet apparatus (including a round-bottom flask, extractor, and condenser)

-

Cellulose thimble

-

Solvent (e.g., methanol)

-

Heating mantle

-

Rotary evaporator

-

-

Procedure:

-

Accurately weigh about 10-15 g of the dried, powdered plant material and place it inside a cellulose thimble.

-

Place the thimble inside the main chamber of the Soxhlet extractor.

-

Fill a round-bottom flask with approximately 250 mL of methanol, ensuring the volume is about two-thirds of the flask's capacity.

-

Assemble the Soxhlet apparatus with the flask on a heating mantle at the bottom, the extractor in the middle, and the condenser on top.

-

Turn on the heating mantle and the cooling water for the condenser.

-

Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will be cooled and drip back down onto the plant material in the thimble.

-

Allow the extraction to proceed for at least 6-8 hours, or until the solvent in the siphon arm runs clear.

-

After extraction, turn off the heat and allow the apparatus to cool.

-

Dismantle the apparatus and concentrate the extract in the round-bottom flask using a rotary evaporator.

-

3. Ultrasound-Assisted Extraction (UAE) Protocol

UAE is a modern and efficient method that can significantly reduce extraction time.

-

Materials:

-

Dried and powdered plant material

-

Solvent (e.g., 70% ethanol in water)

-

Beaker or flask

-

Ultrasonic bath or probe sonicator

-

Centrifuge

-

Filter paper

-

Rotary evaporator

-

-

Procedure:

-

Place 5 g of the dried, powdered plant material into a 100 mL beaker.

-

Add 50 mL of 70% ethanol (1:10 solid-to-solvent ratio).

-

Place the beaker in an ultrasonic bath.

-

Set the sonication parameters. Typical starting parameters are a frequency of 40 kHz and a power of 100 W.

-

Sonicate the mixture for 30-60 minutes at a controlled temperature (e.g., 25-40°C).

-

After sonication, centrifuge the mixture at 4000 rpm for 15 minutes to separate the solid residue.

-

Decant the supernatant and filter it.

-

Concentrate the filtered extract using a rotary evaporator.

-

4. HPLC-UV Quantification Protocol for this compound

This protocol provides a general framework for the quantification of this compound. Method validation and optimization are recommended for specific laboratory conditions.

-

Instrumentation and Columns:

-

HPLC system with a UV or DAD detector.

-

A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

-

Mobile Phase and Gradient:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

A gradient elution is typically used. A starting point could be:

-

0-5 min: 10% B

-

5-25 min: Linear gradient from 10% to 40% B

-

25-30 min: Hold at 40% B

-

30-35 min: Return to 10% B

-

35-40 min: Re-equilibration at 10% B

-

-

-

Detection:

-

Set the UV detector to a wavelength where this compound has maximum absorbance. Based on the cinnamoyl group in its structure, a wavelength around 280 nm or 320 nm would be a suitable starting point for detection.

-

-

Procedure:

-

Prepare a stock solution of a this compound standard of known concentration in the mobile phase.

-

Create a series of calibration standards by diluting the stock solution.

-

Prepare the sample extract by dissolving a known amount in the mobile phase and filtering it through a 0.45 µm syringe filter.

-

Inject the standards and the sample onto the HPLC system.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Construct a calibration curve by plotting the peak area of the standards against their concentration.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Visualizations

Experimental Workflow

Caption: General workflow for the extraction and quantification of this compound.

Hypothesized Anti-Inflammatory Signaling Pathway

The following diagram illustrates a hypothesized mechanism for the anti-inflammatory action of this compound, based on the observed effects of Globularia alypum extracts. This is a proposed model and requires further experimental validation for this compound as an isolated compound.

Caption: Hypothesized inhibition of NF-κB and COX-2 pathways by this compound.

References

- 1. Globularia alypum L. and Related Species: LC-MS Profiles and Antidiabetic, Antioxidant, Anti-Inflammatory, Antibacterial and Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. imedpub.com [imedpub.com]

- 3. Global Chemical Composition and Antioxidant and Anti-Tuberculosis Activities of Various Extracts of Globularia alypum L. (Globulariaceae) Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Globularia alypum L. Modulates Inflammatory Markers in Human Colon and Shows a Potential Antioxidant Role in Myeloid Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Overcoming Low Solubility of Globularin

Welcome to the technical support center for Globularin. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low aqueous solubility of this compound.

FAQs: General Information

Q1: What is this compound and why is its solubility a concern?

A1: this compound is an iridoid glycoside, a type of naturally occurring compound with potential therapeutic properties, including anti-inflammatory effects. Its relatively hydrophobic structure leads to low solubility in aqueous solutions, which can be a significant hurdle for in vitro and in vivo experiments, affecting bioavailability and consistent dosing.

Q2: What is the typical starting point for dissolving this compound?

A2: For initial stock solutions, organic co-solvents are often used. Dimethyl sulfoxide (DMSO) is a common choice for creating a concentrated stock, which can then be diluted into an aqueous buffer for experiments. However, the final DMSO concentration must be kept low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.

Q3: Are there alternatives to DMSO?

A3: Yes, other organic solvents like ethanol can be used. The choice of solvent depends on the experimental system and the required final concentration. For certain applications, solubility enhancement techniques that reduce or eliminate the need for organic co-solvents, such as pH adjustment or cyclodextrin complexation, are preferable.

Troubleshooting Guide 1: Using Co-solvents

Q: My this compound precipitates when I dilute my DMSO stock solution into my aqueous buffer. What should I do?

A: This is a common issue caused by the rapid decrease in solvent polarity. Here are several troubleshooting steps:

-

Reduce the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.

-

Optimize Co-solvent Percentage: While keeping the co-solvent concentration minimal is ideal, a slight increase (e.g., from 0.1% to 0.5% DMSO) might be necessary to maintain solubility. Always run a vehicle control to check for solvent effects.

-

Use a Different Co-solvent: Some compounds are more soluble in ethanol or methanol. Prepare a stock in an alternative solvent and test its compatibility with your aqueous buffer.

-

Incorporate a Surfactant: Adding a low concentration of a biocompatible surfactant, like Tween® 20 or Tween® 80 (e.g., 0.01-0.1%), to the final aqueous solution can help stabilize the compound and prevent precipitation.

Data Presentation: Co-solvent Solubility

The following table provides illustrative solubility data for this compound in common aqueous/co-solvent systems. Note: This data is representative for iridoid glycosides and should be used as a guideline for optimization.

| Solvent System (v/v) | Estimated Solubility (mg/mL) | Notes |

| Water (pH 7.4) | < 0.1 | Very poorly soluble |

| Water:Ethanol (95:5) | 0.5 - 1.0 | Moderate improvement |

| Water:DMSO (99:1) | 1.0 - 2.0 | Good for dilute working solutions |

| 100% DMSO | > 50 | Suitable for high-concentration stock |

| 100% Ethanol | > 20 | Suitable for high-concentration stock |

Experimental Protocol: Preparing a this compound Working Solution with a Co-solvent

-

Prepare Stock Solution: Weigh 5 mg of this compound powder and dissolve it in 100 µL of 100% DMSO to create a 50 mg/mL stock solution. Vortex thoroughly until fully dissolved.

-

Store Stock Solution: Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.

-

Prepare Intermediate Dilution (Optional): If a very low final concentration is needed, first dilute the stock solution in 100% DMSO. For example, dilute the 50 mg/mL stock 1:10 in DMSO to get a 5 mg/mL intermediate stock.

-

Prepare Final Working Solution: Add the stock solution to your final aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) dropwise while vortexing the buffer. This rapid mixing helps prevent immediate precipitation. Ensure the final co-solvent concentration does not exceed the tolerance of your experimental system (e.g., for a 1:1000 dilution, the final DMSO concentration will be 0.1%).

-

Final Check: Visually inspect the final solution for any signs of precipitation. If the solution is cloudy, consider lowering the final concentration or using an alternative method.

Visualization: Co-solvent Selection Workflow

Caption: Workflow for dissolving this compound using a co-solvent.

Troubleshooting Guide 2: pH Adjustment

Q: Can I improve this compound's solubility by changing the pH of my buffer?

A: Yes, the solubility of compounds with ionizable groups can be significantly influenced by pH. While iridoid glycosides are generally neutral, minor pH adjustments can sometimes improve wetting and solubility. Extreme pH values may lead to hydrolysis and degradation of the compound. For globular proteins, solubility is typically lowest at their isoelectric point (pI) and increases as the pH moves away from the pI due to increased net charge.[1][2][3]

Data Presentation: Effect of pH on Solubility

The following table provides an illustrative solubility profile. The stability of this compound should be confirmed at different pH values.

| Buffer pH | Estimated Solubility (mg/mL) | Notes |

| 4.0 | 0.1 - 0.2 | Slight increase in acidic conditions. |

| 7.4 | < 0.1 | Minimal solubility around neutral pH. |

| 9.0 | 0.2 - 0.4 | Moderate increase in alkaline conditions. |

Experimental Protocol: pH-Mediated Solubilization

-

Select Buffers: Prepare a set of buffers with different pH values (e.g., citrate buffer for pH 4.0, phosphate buffer for pH 7.4, and borate buffer for pH 9.0).

-

Dispense Compound: Add a known excess amount of this compound powder to a fixed volume of each buffer in separate vials.

-

Equilibrate: Tightly seal the vials and place them on a shaker or rotator at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

Separate Undissolved Solid: Centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved this compound.

-

Quantify Soluble Fraction: Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Assess Stability: Analyze the supernatant at different time points to ensure this compound is not degrading at the tested pH.

Troubleshooting Guide 3: Cyclodextrin Complexation

Q: I need to prepare a co-solvent-free aqueous solution of this compound. Is this possible?

A: Yes, complexation with cyclodextrins is an excellent method for increasing the aqueous solubility of hydrophobic compounds without using organic co-solvents. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, which can encapsulate the non-polar parts of a guest molecule like this compound.[4]

Data Presentation: Cyclodextrin-Enhanced Solubility

The following table provides illustrative data on the effect of a common cyclodextrin derivative on this compound solubility.

| Solubilizing Agent | Concentration (w/v) | Estimated Solubility (mg/mL) |

| None (Water) | 0% | < 0.1 |

| HP-β-CD | 1% | 0.5 - 1.0 |

| HP-β-CD | 5% | 2.0 - 4.0 |

| HP-β-CD | 10% | > 5.0 |

(HP-β-CD: Hydroxypropyl-β-cyclodextrin)

Experimental Protocol: Preparation of a this compound-Cyclodextrin Inclusion Complex

-

Prepare Cyclodextrin Solution: Prepare an aqueous solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) at the desired concentration (e.g., 10% w/v in purified water).

-

Add this compound: Add an excess amount of this compound powder to the HP-β-CD solution.

-

Facilitate Complexation: Stir the mixture vigorously at room temperature for 24-72 hours. Gentle heating (40-50°C) or sonication can sometimes accelerate the complexation process, but stability should be monitored.

-

Remove Undissolved Compound: Centrifuge the suspension to pellet any un-complexed this compound.

-

Sterile Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates and for sterilization.

-

Determine Concentration: Quantify the final concentration of the solubilized this compound in the filtrate using an appropriate analytical method (e.g., HPLC or UV-Vis spectrophotometry).

Visualization: Anti-Inflammatory Signaling Pathway

This compound's potential anti-inflammatory effects may be mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation.[5][6][7][8]

Caption: this compound may inhibit the NF-κB inflammatory pathway.

References

- 1. pH Shifting alters solubility characteristics and thermal stability of soy protein isolate and its globulin fractions in different pH, salt concentration, and temperature conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Influence of pH and temperature on the physicochemical and functional properties of Bambara bean protein isolate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Influence of Complexation with β- and γ-Cyclodextrin on Bioactivity of Whey and Colostrum Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. NF-κB: A Double-Edged Sword Controlling Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Stabilizing Globularin in Solution

This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term storage and handling of Globularin in solution. The following information is based on established knowledge of iridoid glycoside stability and is intended to serve as a practical resource for experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the optimal conditions for long-term storage of this compound stock solutions?

For long-term stability, it is recommended to store this compound stock solutions at low temperatures, ideally at -20°C or -80°C. For shorter durations, refrigeration at 2-8°C is acceptable. To mitigate degradation, stock solutions should be prepared in a slightly acidic buffer (pH 4-6) and protected from light.

Q2: How stable is this compound in aqueous solutions at room temperature?

This compound, like other iridoid glycosides, is susceptible to degradation in aqueous solutions at ambient temperatures. The rate of degradation is influenced by pH, light exposure, and the presence of microbial contamination. For experimental use, it is best to prepare fresh solutions. If temporary storage at room temperature is necessary, ensure the solution is in a sterile, light-protected container and buffered to a slightly acidic pH.

Q3: What is the primary degradation pathway for this compound in solution?

The most common degradation pathway for iridoid glycosides like this compound is hydrolysis of the glycosidic bond. This reaction is significantly accelerated under alkaline conditions and at elevated temperatures, leading to the separation of the aglycone and sugar moieties.

Q4: How does pH affect the stability of this compound?

This compound is most stable in neutral to slightly acidic conditions (pH 4-7). Strong alkaline conditions (pH > 8) can lead to rapid hydrolysis and degradation.[1] Strongly acidic conditions (pH < 3) may also affect its stability, although to a lesser extent than alkaline conditions for some related compounds.[1]

Q5: Are there any recommended stabilizing agents for this compound solutions?

While specific stabilizers for this compound are not extensively documented, the use of antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) may help prevent oxidative degradation. Additionally, maintaining a sterile environment through the use of 0.22 µm filtration and aseptic techniques will prevent microbial degradation.

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| Loss of biological activity in stored this compound solution. | Degradation due to improper storage temperature. | Store stock solutions at -20°C or -80°C. For working solutions, prepare fresh or store at 2-8°C for no longer than 24 hours. |

| Degradation due to incorrect pH. | Ensure the solvent or buffer is within the optimal pH range of 4-7. Avoid alkaline buffers. | |

| Photodegradation. | Store solutions in amber vials or wrap containers with aluminum foil to protect from light. | |

| Precipitate formation in the solution. | Low solubility in the chosen solvent. | Consider using a co-solvent such as DMSO or ethanol for the stock solution, with subsequent dilution in an aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. |

| Contamination. | Filter-sterilize the solution using a 0.22 µm syringe filter. Prepare solutions under sterile conditions. | |

| Inconsistent results between experiments. | Use of degraded this compound. | Always use freshly prepared working solutions or solutions that have been stored properly at low temperatures and protected from light. |

| Variability in solution preparation. | Standardize the protocol for solution preparation, including solvent, pH, and concentration. |

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

-

Materials:

-

This compound (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes

-

Sterile, filtered pipette tips

-

-

Procedure:

-

Equilibrate this compound powder to room temperature.

-

Under aseptic conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound.

-

Dissolve the this compound in anhydrous DMSO to a final concentration of 10-50 mM. Ensure complete dissolution by gentle vortexing.

-

Aliquot the stock solution into sterile, amber microcentrifuge tubes in volumes suitable for single-use to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

-

Protocol 2: Stability Assessment of this compound under Different pH and Temperature Conditions

This protocol is adapted from a stability study on similar iridoid glycosides.[1]

-

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Buffer solutions of varying pH (e.g., pH 3, 5, 7, 9, 11)

-

Incubators or water baths set at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Mobile phase for HPLC (e.g., acetonitrile-water gradient)

-

-

Procedure:

-

Prepare working solutions of this compound by diluting the stock solution in each of the different pH buffers to a final concentration suitable for HPLC analysis (e.g., 100 µM).

-

For each pH, create multiple aliquots. One aliquot will be analyzed immediately (T=0).

-

Place the remaining aliquots at the different incubation temperatures.

-

At specified time points (e.g., 0, 6, 12, 24, 48 hours), remove an aliquot from each temperature and pH condition.

-

Immediately analyze the samples by HPLC to determine the concentration of remaining this compound. The peak area of this compound at T=0 is considered 100%.

-

Calculate the percentage of this compound remaining at each time point for each condition.

-

Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics.

-

Data Presentation

Table 1: Stability of Structurally Similar Iridoid Glycosides under Various Conditions

Data extrapolated from a study on geniposidic acid (GPA) and its derivatives. This compound is expected to exhibit similar trends.[1]

| Condition | Geniposidic Acid (GPA) | Dimeric Iridoids (e.g., Scyphiphin D) | Trimeric & Tetrameric Iridoids (e.g., Ulmoidosides) |

| pH 2 (40°C) | Stable | Stable | Some degradation |

| pH 12 (40°C) | Stable | Significant Hydrolysis | Significant Hydrolysis |

| 80°C (Neutral pH) | Stable | Stable | Some degradation |

Visualizations

Caption: Primary degradation pathway of this compound via hydrolysis.

References

Improving the sensitivity of Globularin detection in biofluids

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of Globularin and other iridoid glycosides in biological fluids.

Disclaimer

Direct scientific literature on a compound specifically named "this compound" is limited. Therefore, this guide leverages established methodologies for the detection of structurally related and well-studied iridoid glycosides, such as Aucubin and Catalpol. The principles, protocols, and troubleshooting advice provided here are based on these analogous compounds and should be adapted and validated for your specific molecule of interest.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound in biofluids?

A1: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is generally the most sensitive and selective method for the quantification of small molecules like iridoid glycosides in complex biological matrices such as plasma, serum, and urine.[1][2][3] High-Performance Liquid Chromatography (HPLC) with UV detection is also commonly used, but it may have lower sensitivity compared to LC-MS/MS.[4][5][6]

Q2: I am not getting any signal for this compound in my LC-MS/MS analysis. What are the possible reasons?

A2: Several factors could lead to a lack of signal. These include:

-

Suboptimal Sample Preparation: Inefficient extraction of this compound from the biofluid can result in low recovery. Protein precipitation and solid-phase extraction (SPE) are common methods that may need optimization.

-

Poor Ionization Efficiency: The choice of ionization source (e.g., Electrospray Ionization - ESI) and polarity (positive or negative ion mode) is critical. Iridoid glycosides often ionize well in ESI negative mode.

-

Incorrect MS/MS Transitions: The precursor and product ion masses (m/z) for your multiple reaction monitoring (MRM) method must be accurately determined for this compound.

-

Matrix Effects: Co-eluting endogenous components from the biofluid can suppress the ionization of this compound, leading to a reduced or absent signal.

-

Analyte Degradation: this compound may be unstable in the biofluid or during the sample preparation process. Ensure proper sample handling and storage (e.g., keeping samples on ice and storing at -80°C).

Q3: Are there any commercially available ELISA kits for this compound detection?

A3: Currently, there are no commercially available ELISA kits specifically for a compound named "this compound." The development of a custom ELISA would be required, which involves producing specific antibodies against this compound. This process can be time-consuming and costly. Therefore, chromatographic methods like LC-MS/MS are the recommended approach for quantitative analysis.

Q4: What are the main challenges in developing a robust assay for this compound in biofluids?

A4: The primary challenges include:

-

Low Endogenous Concentrations: If this compound is present at very low levels in biofluids, a highly sensitive method is required.

-

Matrix Interference: Biofluids contain a high abundance of proteins, salts, and other small molecules that can interfere with the analysis.[2]

-

Lack of Certified Reference Materials: Without a certified standard for this compound, accurate quantification can be challenging.

-

Metabolism and Stability: this compound may be rapidly metabolized or degraded in the body, making detection of the parent compound difficult.

Troubleshooting Guides

LC-MS/MS Troubleshooting

| Problem | Possible Cause | Recommended Solution |

| No or Low Signal | Inefficient extraction | Optimize protein precipitation solvent (e.g., acetonitrile, methanol) and volume. Consider solid-phase extraction (SPE) for sample cleanup. |

| Incorrect MS parameters | Infuse a standard solution of this compound to optimize ESI source parameters and determine the optimal MRM transitions. | |

| Matrix effects | Dilute the sample with the initial mobile phase. Use a stable isotope-labeled internal standard if available. | |

| High Background Noise | Contaminated mobile phase or LC system | Use high-purity solvents and flush the LC system thoroughly. |

| Interfering substances from the sample | Improve sample cleanup using SPE or liquid-liquid extraction. | |

| Poor Peak Shape | Suboptimal chromatography | Adjust the mobile phase composition and gradient. Ensure the sample solvent is compatible with the mobile phase. |

| Column degradation | Replace the analytical column. | |

| Inconsistent Results | Pipetting errors | Calibrate pipettes regularly and use proper pipetting techniques. |

| Inconsistent sample processing | Ensure all samples and standards are treated identically throughout the sample preparation process. |

Sample Preparation Troubleshooting

| Problem | Possible Cause | Recommended Solution |

| Low Analyte Recovery | Incomplete protein precipitation | Ensure the ratio of precipitation solvent to sample is optimal (typically 3:1 or 4:1). Vortex thoroughly and centrifuge at a sufficient speed and duration. |

| Analyte binding to precipitated proteins | Experiment with different precipitation solvents or a combination of solvents. | |

| Variable Results | Inconsistent evaporation of solvent | Use a nitrogen evaporator with controlled temperature and gas flow for consistent drying. |

| Freeze-thaw cycles | Aliquot samples after collection to avoid multiple freeze-thaw cycles. |

Experimental Protocols

Protocol 1: Sample Preparation of Biofluids for LC-MS/MS Analysis

This protocol describes a general protein precipitation method for the extraction of iridoid glycosides from serum or plasma.

-

Sample Thawing: Thaw frozen serum or plasma samples on ice.

-

Aliquoting: Pipette 100 µL of the sample into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of the internal standard working solution (if available) to each sample, vortex briefly.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile (or methanol) to each tube.

-

Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube without disturbing the protein pellet.

-

Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.

-

Transfer to Autosampler Vials: Transfer the clear supernatant to autosampler vials for LC-MS/MS analysis.

Protocol 2: Generic LC-MS/MS Method for Iridoid Glycoside Quantification

This is a starting point for method development and will require optimization for this compound.

-

LC System: UHPLC system

-

Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5-95% B

-

5-6 min: 95% B

-

6-6.1 min: 95-5% B

-

6.1-8 min: 5% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

MS System: Triple quadrupole mass spectrometer

-

Ionization Source: Electrospray Ionization (ESI), negative ion mode

-

MRM Transitions: To be determined by infusing a standard of this compound. For example, for Aucubin, a transition might be m/z 345.1 -> 169.1.

-

Source Parameters: Optimize gas temperatures, gas flows, and ion spray voltage for maximal signal intensity of this compound.

Quantitative Data Summary

The following table summarizes the lower limit of quantification (LLOQ) achieved for related iridoid glycosides in rat plasma using LC-MS/MS. This provides an indication of the sensitivity that may be achievable for this compound.

| Analyte | Biofluid | LLOQ (ng/mL) | Reference |

| Paederosidic acid | Rat Plasma | 0.5 | |

| Paederoside | Rat Plasma | 0.25 | |

| Paederosidic acid methyl ester | Rat Plasma | 0.25 | |

| Asperuloside | Rat Plasma | 0.5 |

Visualizations

Experimental Workflow

Caption: General workflow for this compound detection in biofluids.

Hypothetical Signaling Pathway

As the specific signaling pathway for this compound is not yet elucidated in the scientific literature, the following diagram illustrates a generic G-protein coupled receptor (GPCR) signaling cascade, a common mechanism for bioactive small molecules.[7][8]

Caption: A hypothetical GPCR signaling pathway for this compound.

References

- 1. Simultaneous determination of three iridoid glycosides of Rehmannia glutinosa in rat biological samples using a validated hydrophilic interaction-UHPLC-MS/MS method in pharmacokinetic and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pbr.mazums.ac.ir [pbr.mazums.ac.ir]

- 5. primescholars.com [primescholars.com]

- 6. Simultaneous Determination of Catalpol, Aucubin, and Geniposidic Acid in Different Developmental Stages of Rehmannia glutinosa Leaves by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Khan Academy [khanacademy.org]

Technical Support Center: Large-Scale Synthesis of Globularin

Welcome to the technical support center for the large-scale synthesis of Globularin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the extraction, purification, and stability of this compound. As no total synthesis for this compound has been reported in the literature, this guide focuses on the challenges associated with its isolation from natural sources, primarily Globularia alypum.

Frequently Asked Questions (FAQs)